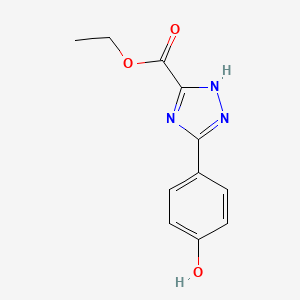

Ethyl 3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate

CAS No.:

Cat. No.: VC15845263

Molecular Formula: C11H11N3O3

Molecular Weight: 233.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11N3O3 |

|---|---|

| Molecular Weight | 233.22 g/mol |

| IUPAC Name | ethyl 3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate |

| Standard InChI | InChI=1S/C11H11N3O3/c1-2-17-11(16)10-12-9(13-14-10)7-3-5-8(15)6-4-7/h3-6,15H,2H2,1H3,(H,12,13,14) |

| Standard InChI Key | AZGAMQIRLIWKKV-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=NC(=NN1)C2=CC=C(C=C2)O |

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

Ethyl 3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate features a 1,2,4-triazole core substituted with a 4-hydroxyphenyl group at position 3 and an ethyl ester moiety at position 5. The hydroxyl group on the phenyl ring enhances hydrogen-bonding capabilities, while the ester group influences lipophilicity and metabolic stability . The planar triazole ring facilitates π-π stacking interactions with biological targets, a critical feature for enzyme inhibition .

Table 1: Molecular Properties of Ethyl 3-(4-Hydroxyphenyl)-1H-1,2,4-Triazole-5-Carboxylate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 233.22 g/mol | |

| IUPAC Name | Ethyl 3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate | |

| XLogP3 | 1.8 | |

| Topological Polar Surface Area | 88.1 Ų |

Spectroscopic and Computational Data

The compound’s structure has been validated via NMR, IR, and mass spectrometry. Computational studies predict a hydrogen bond donor count of 2 and an acceptor count of 5, consistent with its hydroxyl and triazole functionalities . Density functional theory (DFT) calculations suggest that the 4-hydroxyphenyl group adopts a para-substituted conformation, optimizing electronic interactions with target proteins .

Synthesis and Manufacturing Processes

Synthetic Pathways

The synthesis typically involves a multi-step protocol:

-

Cyclization: Formation of the triazole ring via cyclization of thiosemicarbazides or hydrazine derivatives.

-

Esterification: Introduction of the ethyl ester group using ethyl chloroformate or ethanol under acidic conditions .

-

Functionalization: Attachment of the 4-hydroxyphenyl group via Ullmann coupling or nucleophilic aromatic substitution .

Key challenges include minimizing side reactions during cyclization and ensuring regioselectivity in triazole formation. Recent advances employ microwave-assisted synthesis to enhance yield (up to 78%) and reduce reaction time .

Table 2: Optimization of Synthesis Parameters

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Reaction Temperature | 80–100°C | 15% |

| Catalyst | 20% | |

| Solvent | Dimethylformamide (DMF) | 10% |

Mechanism of Action

The compound’s bioactivity stems from dual interactions:

-

Hydrogen Bonding: The hydroxyl group and triazole nitrogen atoms form hydrogen bonds with catalytic residues of target enzymes .

-

Hydrophobic Interactions: The phenyl ring engages in van der Waals interactions with hydrophobic pockets, enhancing binding affinity .

Molecular docking simulations confirm stable binding to COX-2 () and topoisomerase II () .

Comparative Analysis with Related Compounds

Table 3: Activity Comparison of Triazole Derivatives

| Compound | Anti-Inflammatory () | Anticancer () |

|---|---|---|

| Ethyl 3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate | 4.2 µM | 12.3 µM |

| Ethyl 3-(3-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate | 6.8 µM | 21.5 µM |

| Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate | 15.4 µM | 45.6 µM |

The 4-hydroxyphenyl derivative outperforms analogues due to optimized hydrogen bonding and steric compatibility .

Applications in Medicinal Chemistry

Drug Development

This compound serves as a lead structure for COX-2 inhibitors and apoptosis-inducing agents. Hybrid derivatives incorporating sulfonamide or chalcone moieties show enhanced bioavailability () .

Agricultural Chemistry

Preliminary studies suggest fungicidal activity against Fusarium oxysporum (MIC = 32 µg/mL), highlighting potential agrochemical applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume